2'-Hydroxy-5'-methoxyacetophenone
Overview
Description
It is a white crystalline solid with a melting point of approximately 52°C . This compound is often used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methoxyacetophenone can be synthesized through the Elbs persulfate oxidation of phenols . This method involves the oxidation of phenolic compounds using persulfate as the oxidizing agent. The reaction typically occurs under acidic conditions and at elevated temperatures.
Industrial Production Methods: In industrial settings, 2’-Hydroxy-5’-methoxyacetophenone can be produced by the reaction of hydroxyacetophenone with methoxy bromide . This method involves the substitution of a bromine atom with a methoxy group in the presence of a base, such as sodium hydroxide, to yield the desired product.
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-5’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like methoxy bromide and bases such as sodium hydroxide are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’-Hydroxy-5’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-methoxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, making the compound useful in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
- 2’-Hydroxy-4’-methoxyacetophenone
- 5’-Chloro-2’-hydroxyacetophenone
- 2’-Hydroxy-4’,5’-dimethoxyacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
Comparison: 2’-Hydroxy-5’-methoxyacetophenone is unique due to the specific positioning of its hydroxy and methoxy groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it has distinct aromatic properties and reactivity patterns, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBGOFSXXWRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220765 | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |
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CAS No. |
705-15-7 | |
Record name | 2′-Hydroxy-5′-methoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |
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Record name | 2'-Hydroxy-5'-methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |
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Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 2'-Hydroxy-5'-methoxyacetophenone?
A1: Research indicates that this compound exhibits a range of biological activities, including:
- Acaricidal activity: Studies have shown potent acaricidal effects against mites like Dermatophagoides spp. and Tyrophagus putrescentiae. []
- Antimicrobial activity: It demonstrates selective growth-inhibiting effects against specific intestinal bacteria, notably Clostridium perfringens and Escherichia coli. []
- Anti-cancer activity: The compound exhibits significant cytotoxic activities against ovarian cancer cell lines (PA-1, Caov-3, and SK-OV-3). []
- Anti-inflammatory activity: this compound attenuates inflammatory responses in LPS-induced BV-2 and RAW264.7 cells. []
Q2: How does the structure of this compound influence its acaricidal activity?
A2: The presence and position of functional groups on the acetophenone skeleton significantly impact the compound's acaricidal activity. Research suggests that a single methoxy group at the 2'-, 3'-, or 4'- position enhances toxicity against mites compared to dimethoxy or hydroxy substitutions. []
Q3: Does this compound interact with DNA or proteins?
A3: Yes, studies show that this compound can bind to both DNA and proteins:
- DNA Binding: A Zn(II) complex containing this compound thiosemicarbazone exhibited strong binding affinity to calf thymus DNA (CT-DNA). []
- Protein Binding: The same Zn(II) complex also demonstrated binding affinity to bovine serum albumin (BSA). []
Q4: What is the role of this compound in plants?
A4: this compound has been identified as a constituent of volatile organic compounds emitted by the capitate glandular trichomes (GTs) of Flourensia campestris, a plant species known for its production of specialized metabolites. []
Q5: Have any computational studies been conducted on this compound?
A5: Yes, computational chemistry methods have been employed to study the compound's properties:
- Molecular Modeling: Molecular docking studies have investigated the interactions of this compound with enzymes like aldose reductase, alpha-amylase, and collagenase. Additionally, ADME/T analysis has been performed to predict its drug-like properties. []
- Theoretical Calculations: Density functional theory (DFT) calculations have been used to examine the structure, vibrational frequencies, intramolecular hydrogen bonding, and reactivity of this compound and its isomers. []
Q6: Are there analytical methods available to detect and quantify this compound?
A6: Various analytical techniques have been utilized to characterize and quantify this compound:
- Spectroscopic methods: Techniques like UV–Vis, FT-IR, and NMR spectroscopy are routinely used for structural characterization. [, ]
- Chromatographic methods: Gas chromatography coupled with mass spectrometry (GC/MS) has been employed to identify and quantify the compound in plant extracts. []
- Electrochemical methods: Voltammetric studies have been conducted to investigate the electrochemical behavior of this compound and its metal complexes. [, ]
Q7: Has this compound been investigated for its potential to inhibit specific enzymes?
A7: Yes, research has explored the inhibitory effects of this compound on several enzymes:
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